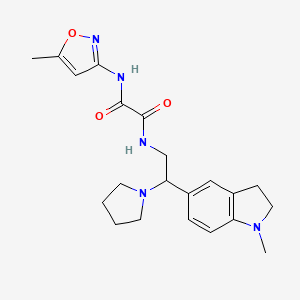

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-14-11-19(24-29-14)23-21(28)20(27)22-13-18(26-8-3-4-9-26)15-5-6-17-16(12-15)7-10-25(17)2/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3,(H,22,27)(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETPPCQQDRNYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound that belongs to the oxalamide family. Its complex structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

- Indolin moiety : Contributes to potential interactions with various biological targets.

- Pyrrolidine ring : May enhance lipophilicity and facilitate membrane permeability.

- Isosoxazole group : Often associated with neuroactive properties.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | ~399.5 g/mol |

The biological activity of this compound is hypothesized based on its structural components:

- Kinase Inhibition : The oxalamide group is frequently found in kinase inhibitors, suggesting that this compound may inhibit specific kinases involved in cellular signaling pathways.

- GPCR Interaction : The indole structure may allow for interactions with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes.

Case Studies

- Study on Indole Derivatives : Research has shown that indole-based compounds can modulate serotonin receptor activity, potentially influencing mood and anxiety disorders .

- Oxalamide Compounds in Cancer Therapy : A review highlighted the role of oxalamides in inhibiting cancer cell proliferation through kinase inhibition mechanisms .

Synthesis of this compound

The synthesis typically involves multi-step organic reactions:

- Preparation of Indoline and Pyrrolidine Intermediates : These precursors are synthesized using standard organic chemistry techniques.

- Coupling Reaction : The indoline and pyrrolidine intermediates are coupled with the oxalamide moiety using reagents such as oxalyl chloride.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

This section compares the target compound with two structurally similar oxalamide derivatives:

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS: 921924-09-6)

- Molecular Formula : C20H25N5O2S

- Molecular Weight : 399.5 g/mol

- Key Structural Differences :

- Substitution of the 5-methylisoxazol-3-yl group with a thiazol-2-yl ring.

- Introduction of a sulfur atom in the thiazole moiety, altering electronic properties.

- Implications: The thiazole group may enhance π-π stacking interactions in biological systems compared to the isoxazole analog. Higher molecular weight (399.5 vs.

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide (CAS: 922556-43-2)

- Molecular Formula : C27H31N5O2

- Molecular Weight : 457.6 g/mol

- Key Structural Differences: Replacement of the isoxazole group with a 2-methylquinolin-4-yl system. Increased aromaticity and steric bulk due to the quinoline ring.

- Implications: The quinoline moiety could improve binding affinity to hydrophobic targets (e.g., kinase enzymes). Higher molecular weight (457.6 vs. 397.5) likely reduces solubility in aqueous media .

Tabulated Comparison of Key Parameters

Research Findings and Limitations

- Structural-Activity Relationships (SAR): The isoxazole group in the target compound may confer moderate metabolic stability due to reduced susceptibility to oxidative enzymes compared to thiazole or quinoline derivatives .

- Data Gaps: No experimental data on binding affinities, solubility, or toxicity are available for any of these compounds. Physicochemical properties (e.g., logP, pKa) critical for drug-likeness assessments are unreported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.